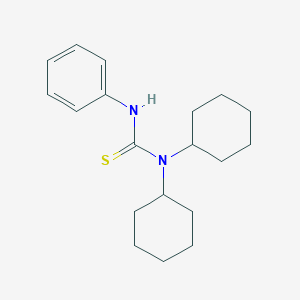

1,1-Dicyclohexyl-3-phenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

15093-49-9 |

|---|---|

Molecular Formula |

C19H28N2S |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1,1-dicyclohexyl-3-phenylthiourea |

InChI |

InChI=1S/C19H28N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22) |

InChI Key |

IPHITDLLTSWTIN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3 |

Isomeric SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=NC3=CC=CC=C3)S |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3 |

Other CAS No. |

15093-49-9 |

Synonyms |

N,N-Dicyclohexyl-N'-phenylthiourea |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

The synthesis of 1,1-Dicyclohexyl-3-phenylthiourea can be achieved through various chemical routes, primarily relying on the formation of the thiourea (B124793) backbone from precursor amines and isothiocyanates.

Conventional Reaction Pathways (e.g., Amines and Isothiocyanates)

The most common and straightforward method for synthesizing this compound involves the reaction of dicyclohexylamine (B1670486) with phenyl isothiocyanate. This reaction is a classic example of the nucleophilic addition of a secondary amine to the electrophilic carbon atom of an isothiocyanate. The lone pair of electrons on the nitrogen atom of dicyclohexylamine attacks the central carbon of the phenyl isothiocyanate, leading to the formation of a C-N bond and subsequently the thiourea derivative. This type of reaction is often carried out in a suitable organic solvent, such as toluene, and typically proceeds to completion at room temperature. chemicalbook.com

The general scheme for this reaction is as follows:

(C₆H₁₁)₂NH + C₆H₅NCS → (C₆H₁₁)₂NC(S)NHC₆H₅

Dicyclohexylamine + Phenyl isothiocyanate → this compound

This method is highly efficient and is widely used for the preparation of various substituted thioureas.

Non-Catalytic Synthetic Approaches

The synthesis of this compound from dicyclohexylamine and phenyl isothiocyanate generally does not require a catalyst. The inherent reactivity of the secondary amine and the isothiocyanate is sufficient for the reaction to proceed, often with high yields. Such catalyst-free syntheses are advantageous as they simplify the purification process and reduce the potential for side reactions or contamination of the final product. wikipedia.org

In some instances, the synthesis of thioureas can be performed in aqueous media, which offers a more environmentally friendly approach compared to traditional organic solvents. For the synthesis of some trisubstituted thioureas, a one-pot method involves the in-situ generation of a dithiocarbamate (B8719985) from a secondary amine and carbon disulfide in the presence of a base, followed by reaction with a primary amine. khanacademy.org While not explicitly reported for this compound, this methodology presents a potential non-catalytic, one-pot alternative.

Specific Reagents and Reaction Conditions

The synthesis of this compound and its analogs relies on readily available starting materials. The key reagents and typical reaction conditions are summarized in the table below.

| Reagent/Condition | Role/Purpose | Typical Parameters |

| Dicyclohexylamine | Secondary amine precursor | Equimolar amount relative to isothiocyanate |

| Phenyl isothiocyanate | Isothiocyanate precursor | Equimolar amount relative to amine |

| Solvent | Reaction medium | Toluene, Dichloromethane, Acetonitrile |

| Temperature | Reaction condition | Room temperature |

| Reaction Time | Duration of reaction | Typically 1-24 hours |

| Purification | Isolation of product | Recrystallization from a suitable solvent mixture (e.g., hexane:ethanol) chemicalbook.com |

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound allows for various modifications to generate a library of analogues with potentially diverse chemical properties.

Structural Modifications of the Thiourea Moiety

The thiourea group itself can be chemically transformed. For instance, the sulfur atom can be removed (desulfurization) to yield the corresponding urea (B33335) analogue, 1,1-Dicyclohexyl-3-phenylurea. This can be achieved using various reagents, such as mercuric oxide or other desulfurizing agents.

Furthermore, the thiourea can be S-alkylated to form isothiourea derivatives. The reaction with alkyl halides in the presence of a base would lead to the formation of an S-alkyl-1,1-dicyclohexyl-3-phenylisothiourea.

Another potential modification is the cyclization of the thiourea moiety with suitable bifunctional reagents to form heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives.

Cyclohexyl and Phenyl Ring Substitutions

The synthesis of analogues with substituents on the cyclohexyl or phenyl rings offers a broad scope for structural diversity.

Phenyl Ring Substitutions:

Analogues with various substituents on the phenyl ring can be readily synthesized by using the corresponding substituted phenyl isothiocyanate in the conventional reaction pathway described in section 2.1.1. For example, reacting dicyclohexylamine with 4-chlorophenyl isothiocyanate would yield 1,1-Dicyclohexyl-3-(4-chlorophenyl)thiourea. A wide range of substituted phenyl isothiocyanates are commercially available or can be synthesized from the corresponding anilines. chemicalbook.com

A study on the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea demonstrated the feasibility of further modifying the phenyl ring through cross-coupling reactions. The bromo-substituted urea underwent Suzuki coupling with various boronic acids to introduce different aryl groups. nih.gov A similar strategy could be envisioned for a bromo-substituted this compound, allowing for the introduction of a wide array of substituents on the phenyl ring post-synthesis.

Cyclohexyl Ring Substitutions:

The synthesis of analogues with substituted cyclohexyl rings would require the use of appropriately functionalized dicyclohexylamines as starting materials. For instance, using a 4-methyl-dicyclohexylamine would lead to a thiourea with a methyl group on one or both cyclohexyl rings. The synthesis of such substituted dicyclohexylamines can be challenging and is not widely documented.

Alternatively, one could consider the functionalization of the cyclohexyl rings after the formation of the thiourea backbone. However, the selective functionalization of the C-H bonds of the cyclohexyl rings in the presence of the reactive thiourea and phenyl moieties would likely require sophisticated catalytic systems and may be difficult to achieve with high selectivity.

Formation of Thiourea S,S,S-Trioxides via Oxidation

The oxidation of thioureas, a class of compounds containing both sulfur and nitrogen, can lead to a variety of products depending on the oxidant and reaction conditions. The sulfur atom is susceptible to oxidation, and while thiourea S-monoxides (sulfines) and S,S-dioxides are common products, the formation of S,S,S-trioxides is less frequently observed but possible under specific circumstances.

The direct oxidation of thioureas can be challenging, often resulting in desulfurization. However, research into sterically encumbered thioureas has provided insight into the formation of their S-oxides. The introduction of bulky substituents on the nitrogen atoms can help suppress undesired overoxidation and decomposition pathways. nih.gov While the primary products are often thiourea S-oxides, further oxidation can occur. In the oxidation of certain imidazolethione derivatives, the formation of an S,S,S-trioxide has been identified as a subsequent product when an excess of the oxidizing agent is used. nih.gov This suggests that for a sterically hindered molecule like this compound, controlled oxidation could potentially lead to the corresponding S-oxide, with the possibility of forming the S,S,S-trioxide under more forcing conditions. The general oxidation of thioureas and their derivatives has been a subject of extensive study, yielding products such as ureas, sulfides, and various oxides of sulfur and nitrogen. researchgate.net

A patent for the oxidation of the related compound N,N'-dicyclohexylthiourea using oxygen in the presence of a catalyst describes the formation of N,N'-dicyclohexylcarbodiimide, highlighting a different oxidative pathway that involves desulfurization. google.com

Table 1: General Oxidation Products of Thiourea Derivatives

| Thiourea Type | Oxidant/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Parent Thiourea | Hydrogen Peroxide | Thiourea S,S-Dioxide | nih.gov |

| Sterically Encumbered Thioureas | mCPBA | Thiourea S-Oxide | nih.gov |

| Imidazolethiones | Excess mCPBA | S,S,S-Trioxide (by-product) | nih.gov |

| N,N'-Dicyclohexylthiourea | O₂, Catalyst | N,N'-Dicyclohexylcarbodiimide | google.com |

Utility in Heterocyclic Compound Synthesis

Thiourea as a Building Block for Heterocycles

Thiourea and its derivatives are exceptionally versatile building blocks in heterocyclic chemistry. atamanchemicals.com The presence of the N-C-S fragment allows for a wide range of cyclization reactions to form diverse heterocyclic systems. These compounds serve as precursors for pharmaceutically important scaffolds, including thiazoles, triazoles, and tetrazoles. mdpi.comnih.gov The reactivity of the sulfur and nitrogen atoms facilitates the construction of these rings through condensation and cyclization reactions with various electrophilic partners. Thiourea derivatives are key intermediates in the synthesis of numerous bioactive molecules and functional materials. mdpi.com

Cyclization Reactions to Form Thiazole Derivatives

The synthesis of thiazole rings frequently employs thiourea derivatives. The most classic and widely used method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a compound containing a thioamide moiety, such as thiourea. nih.govnih.gov This reaction allows for the formation of 2-aminothiazole (B372263) derivatives. nih.gov Although N,N'-disubstituted thioureas are common, the fundamental mechanism involves the nucleophilic attack of the sulfur atom on the α-carbon of the halo-carbonyl compound, followed by intramolecular cyclization via attack of a nitrogen atom on the carbonyl carbon and subsequent dehydration. youtube.com

Various methodologies have been developed to synthesize thiazoles from thioureas under different conditions, including catalyst-free heterocyclization and microwave-assisted domino reactions. researchgate.netorganic-chemistry.org For instance, a one-pot, three-component reaction of a thiourea, an α-haloketone, and dialkyl acetylenedicarboxylate (B1228247) can efficiently produce thiazole-pyrimidine structures. nih.gov While specific examples utilizing this compound are not prominent in the literature, its structural features are amenable to these synthetic strategies for creating highly substituted thiazole derivatives.

Table 2: Selected Methods for Thiazole Synthesis from Thioureas

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Thiourea + α-Haloketone | 2-Aminothiazoles | nih.govnih.gov |

| Domino Reaction | Thiourea + Propargyl Bromide | 2-Aminothiazoles | nih.govorganic-chemistry.org |

| Catalyst-Free Cyclization | Thiourea + α-Chloroglycinate | 5-Acylamino-1,3-thiazoles | researchgate.net |

| Three-Component Reaction | Thiourea + α-Haloketone + DMAD | Thiazole-Pyrimidines | nih.gov |

Synthesis of Triazole and Tetrazole Derivatives

Thiourea derivatives also serve as crucial precursors for nitrogen-rich heterocycles like triazoles and tetrazoles.

Triazoles: Several synthetic routes afford 1,2,4-triazoles from thiourea-containing starting materials. One method involves heating thiourea derivatives with thiocarbohydrazide (B147625) in an oil bath, leading to the formation of 4-amino-5-thioxo-1,2,4-triazole rings. nih.govresearchgate.net Another approach uses thiourea functionalities to tether different molecular fragments, which are then cyclized. For example, thioureas bearing an alkynyl moiety can undergo cycloaddition with azides to form 1,2,3-triazoles that retain the thiourea group as a functional handle. mdpi.com The conversion of thiosemicarbazide, a close relative of thiourea, with reagents like formamide (B127407) is a direct method to synthesize 1,2,4-triazole-3-thione. nih.gov

Tetrazoles: The transformation of thioureas into 1,5-disubstituted tetrazoles is a known synthetic strategy. mdpi.comnih.gov This conversion can be accomplished through an oxidative desulfurization-cyclization process. The reaction typically involves treating a 1,3-disubstituted thiourea with sodium azide (B81097) in the presence of a desulfurizing agent, such as a mercury salt, which facilitates the ring closure to the tetrazole scaffold. mdpi.com While this method is established for N,N'-disubstituted thioureas, the principles could potentially be adapted for trisubstituted analogs like this compound to access correspondingly substituted tetrazole derivatives.

Table 3: Synthesis of Triazoles and Tetrazoles from Thiourea Derivatives

| Heterocycle | Method | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Thermal Cyclization | Thiocarbohydrazide | 4-Amino-5-thioxo-1,2,4-triazoles | nih.govresearchgate.net |

| 1,2,3-Triazole | Cycloaddition | Azides (on thiourea substrate) | 1,5-Disubstituted Triazole Tethered Thioureas | mdpi.com |

| Tetrazole | Oxidative Desulfurization | Sodium Azide, Mercury Salts | 1,5-Disubstituted Tetrazoles | mdpi.comnih.gov |

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,1-Dicyclohexyl-3-phenylthiourea

The arrangement of donor atoms and the nature of the substituents dictate the ligand's coordination behavior, including its preferred binding sites, denticity, and the geometry of the resulting metal complexes.

The thiourea (B124793) moiety inherently possesses two potential donor sites: the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups. In its neutral form, this compound typically acts as a simple Lewis base, coordinating to metal ions exclusively through its sulfur atom. This is the most common coordination mode for neutral thiourea ligands.

Upon deprotonation of the secondary amine (the N-H group attached to the phenyl ring), the ligand becomes mono-anionic. This transformation activates the nitrogen atom as a second coordination site, enabling it to act as an N-donor in addition to the S-donor. This dual S,N-donor capability allows for the formation of chelate rings with a metal center. Research on analogous copper(II) complexes with 1,3-disubstituted thioureas has shown that two ligands can coordinate in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com

Based on the behavior of similar thiourea derivatives, this compound can exhibit at least two primary coordination modes:

Monodentate S-Coordination: In neutral or acidic conditions, the ligand coordinates to a metal center solely through its sulfur atom. This is observed in complexes with various transition metals, including cobalt(II) and zinc(II), where related 1,3-dicyclohexylthiourea (B73351) ligands form discrete tetrahedral complexes by binding through sulfur. nih.govsemanticscholar.org

Bidentate S,N-Coordination: In the presence of a base, the ligand can be deprotonated at the phenyl-substituted nitrogen (N3), forming a mono-anionic ligand. This allows for chelation, where both the sulfur atom and the deprotonated nitrogen atom bind to the same metal ion, forming a stable chelate ring. This mode is particularly noted in complexes with metals that favor such chelation, like copper(II). mdpi.com

The geometry of the resulting metal complex is heavily influenced by the coordination mode of the ligand, the electronic properties of the metal ion, and the steric demands of the ligand's substituents. For this compound, the bulky dicyclohexyl groups introduce significant steric hindrance.

Complex Formation with Transition Metal Ions

The interaction of this compound with various transition metals is predicted based on the known reactivity of analogous thiourea ligands.

Palladium(II) and Platinum(II), with their d⁸ electron configuration, strongly favor square planar geometries. Thiourea derivatives are known to form stable complexes with these metals. While no specific complexes with this compound are reported, it is expected to coordinate as a monodentate S-donor ligand. The steric bulk of the dicyclohexyl groups would likely play a significant role in the stability and reactivity of these complexes. Related research on platinum(II) complexes with other thiourea derivatives shows that the ligand can act as a mono-anionic ligand coordinated through the sulfur atom. nih.gov

Cobalt(II) and Zinc(II): Direct analogues provide significant insight here. The reaction of 1,3-dicyclohexylthiourea with Co(NCS)₂ results in the formation of a discrete tetrahedral complex, [Co(NCS)₂(C₁₃H₂₄N₂S)₂], where the thiourea ligands coordinate through their sulfur atoms. nih.gov Similarly, a zinc(II) complex, [ZnCl₂((CS(NHC₆H₁₁)₂)₂], also features a distorted tetrahedral geometry with two sulfur-bonded thiourea ligands. semanticscholar.org It is highly probable that this compound would form similar four-coordinate, tetrahedral complexes with Co(II) and Zn(II).

| Complex | Metal Ion | Coordination Geometry | Ligand Coordination | Reference |

|---|---|---|---|---|

| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | Cobalt(II) | Tetrahedral | Monodentate (S-donor) | nih.gov |

| [ZnCl₂((CS(NHC₆H₁₁)₂)₂] | Zinc(II) | Distorted Tetrahedral | Monodentate (S-donor) | semanticscholar.org |

Copper(II): Copper(II) complexes with 1,3-disubstituted thioureas containing a 3-(trifluoromethyl)phenyl group have been shown to coordinate two ligands in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com This suggests that this compound could form similar square planar or distorted square planar Cu(II) complexes of the type [Cu(L)₂], where L is the mono-anionic form of the ligand.

Silver(I): Silver(I) has a high affinity for soft sulfur donors. Thiourea-phosphine ligands have been shown to coordinate to Ag(I) through both the sulfur and phosphorus atoms, resulting in tetrahedral geometries. unizar.es For a simple thiourea like this compound, coordination through the sulfur atom to form linear or higher-coordinate complexes is expected, consistent with the behavior of other silver(I)-thiourea complexes. nih.govnih.gov

Nickel(II) and Ruthenium(II): While specific complexes with closely related thioureas were not identified in the search, Ni(II) can adopt various geometries, including square planar and octahedral. Ruthenium(II) typically forms six-coordinate octahedral complexes. In both cases, this compound would be expected to act as a monodentate S-donor or, under basic conditions, a bidentate S,N-donor, influencing the final geometry alongside other co-ligands.

Spectroscopic and Crystallographic Elucidation of Coordination Structures

The precise determination of the coordination environment around a metal center in complexes of this compound and related ligands is crucial for understanding their chemical behavior. This is achieved through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis.

Spectroscopic methods provide valuable insights into the coordination of thiourea ligands to metal ions.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination mode of the thiourea ligand. mdpi.com A key diagnostic feature is the stretching vibration of the C=S bond. Upon coordination of the sulfur atom to a metal, the C=S bond is weakened, leading to a decrease in its stretching frequency compared to the free ligand. mdpi.com Conversely, changes in the N-H stretching vibrations can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.com Shifts in the C-N stretching frequencies can also provide evidence of coordination. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is instrumental in characterizing the structure of these complexes in solution. mdpi.com Coordination to a metal ion typically induces shifts in the signals of the protons and carbons near the coordination site. For instance, a downfield shift in the ¹³C NMR signal of the thiocarbonyl carbon (C=S) is indicative of coordination through the sulfur atom, as this deshields the carbon nucleus. mdpi.com Similarly, changes in the chemical shifts of the N-H protons can suggest their involvement in the complexation. mdpi.com For certain metal complexes, such as those with platinum, ³¹P NMR can be used when phosphine (B1218219) co-ligands are present, providing information about the geometry of the complex. mdpi.com

UV-Vis Spectroscopy: Electronic spectroscopy can provide information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The appearance of new charge-transfer bands or shifts in the d-d transitions of the metal can confirm the formation of the complex and offer insights into its geometry.

A comparative analysis of the spectroscopic data of the free ligand versus the metal complex is essential for deducing the coordination mode.

Table 1: Representative Spectroscopic Data for Thiourea-Metal Complexes

| Technique | Free Ligand (Characteristic Bands) | Coordinated Ligand (Expected Shifts) | Reference |

| FT-IR | ν(C=S): ~842 cm⁻¹ | Decrease in ν(C=S) frequency | mdpi.com |

| ν(N-H): ~3149, ~3363 cm⁻¹ | Shift and/or broadening of ν(N-H) bands | mdpi.com | |

| ν(C-N): ~1450 cm⁻¹ | Shift in ν(C-N) frequency | mdpi.com | |

| ¹³C NMR | δ(C=S): ~180 ppm | Downfield shift of the C=S signal | mdpi.com |

| ¹H NMR | δ(N-H): ~8-10 ppm | Shift and/or broadening of N-H signals | mdpi.com |

Note: The exact positions of the peaks can vary depending on the specific thiourea derivative and the metal ion.

For instance, in the solid state, the cyclohexane (B81311) ring in 1-cyclohexyl-3-phenylthiourea (B3024977) is found to adopt a chair conformation. iucr.org X-ray analysis of related thiourea derivatives has shown that the planarity of the thiourea unit and the dihedral angles between the thiourea moiety and any aromatic rings are key structural parameters. iucr.org The analysis of metal complexes reveals how these parameters change upon coordination. It can confirm whether the ligand binds in a monodentate or bidentate fashion and whether it is neutral or deprotonated. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, and the formation of solvates are important aspects of the solid-state chemistry of coordination compounds. These phenomena can arise from different packing arrangements of the molecules or the inclusion of solvent molecules in the crystal lattice. Hydrogen bonding and other non-covalent interactions play a crucial role in directing the formation of different polymorphs and solvates. The specific polymorph or solvate obtained can be influenced by factors such as the solvent used for crystallization and the crystallization conditions.

Supramolecular Assembly in Metal Complexes

The structure of metal complexes of this compound in the solid state is often not limited to the individual molecules but extends to the formation of larger, well-organized supramolecular architectures. These assemblies are held together by a variety of non-covalent interactions.

Hydrogen bonding is a dominant force in the crystal packing of thiourea derivatives and their metal complexes. researchgate.netmersin.edu.tr The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and other heteroatoms can act as hydrogen bond acceptors. nih.gov In the solid state, these interactions lead to the formation of extensive one-, two-, or three-dimensional networks. iucr.org For example, in the crystal structure of 1-cyclohexyl-3-phenylthiourea, molecules are linked by N-H···S intermolecular hydrogen bonds, forming two-dimensional layers. iucr.org The presence of metal ions can further influence and be influenced by these hydrogen bonding networks, leading to complex supramolecular structures.

C-H···π interactions: Interactions between C-H bonds and the π-electron clouds of aromatic rings. nih.gov

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: General attractive or repulsive forces between molecules.

Electrochemical Investigations of Metal Complexesnih.gov

There are no available electrochemical studies on metal complexes of this compound.

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structural features of 1,1-Dicyclohexyl-3-phenylthiourea. By analyzing the magnetic properties of atomic nuclei, both Proton (¹H) and Carbon-13 (¹³C) NMR provide a wealth of information.

Proton (¹H) NMR Analysis of Ligand and Derivatives

Proton NMR spectra of thiourea (B124793) derivatives are instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For instance, in a related compound, 1,3-dicyclohexylurea, the proton signals for the cyclohexyl groups appear as multiplets in the δ 0.99-1.74 ppm range. rsc.org The N-H protons typically exhibit a downfield shift, often appearing as a broad signal. The specific chemical shifts and coupling patterns are highly sensitive to the substituents on the phenyl and cyclohexyl rings. For example, the introduction of electron-withdrawing or donating groups on the phenyl ring can significantly alter the chemical shifts of the aromatic protons.

Interactive Table: ¹H NMR Chemical Shifts for Related Thiourea Derivatives

| Compound | Solvent | Cyclohexyl Protons (ppm) | Phenyl Protons (ppm) | N-H Protons (ppm) |

| 1,3-Dicyclohexylurea | CD₃SOCD₃ | 0.99-1.74 (m) | - | 5.56-5.58 (d) |

| 1-(4-methylphenyl)-3-phenyl-thiourea | CDCl₃ | - | 7.1-7.5 (m) | 8.2 (s), 9.5 (s) |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea | CDCl₃ | 1.2-2.1 (m) | 7.7-8.0 (m) | 7.9 (br s) |

Data compiled from various sources. rsc.orgresearchgate.netresearchgate.net

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org In this compound, the thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield in the range of 170-190 ppm. The carbons of the cyclohexyl rings exhibit signals in the aliphatic region (20-40 ppm), while the phenyl ring carbons resonate in the aromatic region (120-140 ppm). docbrown.infodocbrown.info

Interactive Table: Representative ¹³C NMR Chemical Shifts for Thiourea and Related Structures

| Carbon Environment | Typical Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | 170-190 |

| Aromatic C (Substituted) | 130-150 |

| Aromatic C-H | 120-130 |

| Cyclohexyl C-N | 50-60 |

| Cyclohexyl CH₂ | 20-40 |

Note: Specific shifts can vary based on substitution and solvent.

Insights into Coordination through NMR Shifts

NMR spectroscopy is a powerful technique for studying the coordination of thiourea ligands to metal centers. rsc.org Upon coordination, significant changes in the chemical shifts of both ¹H and ¹³C nuclei are observed. The downfield shift of the thioamide proton signals and the upfield shift of the thiocarbonyl carbon signal are indicative of a decrease in the C=S bond order and an increase in the C-N bond order. This suggests that coordination occurs through the sulfur atom of the thiourea moiety. These shifts provide valuable information about the formation of metal-ligand bonds and the resulting electronic redistribution within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in this compound and for probing the changes in bond vibrations upon coordination.

Analysis of Characteristic Stretching Vibrations

The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. The N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and phenyl groups are observed around 2850-3000 cm⁻¹. The thioamide I band, which has a significant contribution from C=S stretching, is found in the 1500-1600 cm⁻¹ region. iosrjournals.org The thioamide II and III bands, which involve C-N stretching and N-H bending, are also key features in the spectrum.

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Thiourea Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretching | 3100-3400 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching | 2850-2960 |

| Thioamide I (C=S stretch) | 1500-1600 |

| C=C Aromatic Ring Stretching | 1450-1600 |

| Thioamide II (C-N stretch, N-H bend) | 1250-1350 |

| Thioamide III (C-S stretch) | 950-1050 |

Data compiled from various sources. iosrjournals.orgresearchgate.netresearchgate.net

Identification of Functional Groups and Coordination Indicators

FT-IR spectroscopy is highly effective in confirming the presence of the key functional groups in this compound. The distinct bands for N-H, C-H (aliphatic and aromatic), C=C, and the thioamide group serve as a fingerprint for the molecule. Furthermore, FT-IR is a powerful tool for observing the effects of coordination to a metal ion. A shift in the thioamide bands, particularly a decrease in the frequency of the C=S stretching vibration and an increase in the frequency of the C-N stretching vibration, provides strong evidence of coordination through the sulfur atom. mdpi.com This is because coordination to the sulfur atom weakens the C=S double bond and strengthens the C-N bond due to electron delocalization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For thiourea derivatives, the absorption bands observed in the UV-Vis spectrum typically correspond to π→π* and n→π* electronic transitions associated with the phenyl ring and the thiocarbonyl (C=S) chromophores. The position and intensity of these absorption maxima are sensitive to the solvent environment and the nature of the substituents on the thiourea backbone.

While specific UV-Vis data for this compound is not available, analysis of analogous compounds provides insight into the expected spectral characteristics. For instance, the electronic spectra of thiourea derivatives often exhibit characteristic bands that can be correlated with theoretical calculations to understand the molecular orbitals involved in the transitions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass with enough precision to help determine the molecular formula.

For example, in the characterization of a related compound, 1,3-dicyclohexylurea, ESI mass spectrometry was used to identify the protonated molecular ion at m/z 225.1885. researchgate.net This allowed for the calculation of the monoisotopic molecular weight as 224.1885 Da, which is a critical step in confirming the identity of an unknown compound in a complex mixture. researchgate.net A similar approach would be fundamental in verifying the synthesis and purity of this compound.

X-ray Diffraction and Scattering Techniques

X-ray diffraction (XRD) methods are the most powerful tools for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov They provide definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov

For the analogue compound 1-cyclohexyl-3-phenylthiourea (B3024977) , SC-XRD analysis revealed detailed structural parameters. researchgate.net This information is crucial for understanding the molecule's geometry and steric interactions.

Table 1: Selected Crystallographic Data for 1-cyclohexyl-3-phenylthiourea

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈N₂S |

| Formula Weight | 234.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.538(2) |

| b (Å) | 10.379(2) |

| c (Å) | 11.898(2) |

| β (°) | 111.41(3) |

| Volume (ų) | 1324.2(4) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 1-cyclohexyl-3-phenylthiourea, presented here as a representative example. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline powders. nih.gov While single-crystal XRD requires a suitable single crystal, PXRD can be performed on bulk powder samples, making it a routine technique for phase identification and purity assessment. nih.govnih.gov The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. nih.gov By comparing the experimental powder pattern to a pattern calculated from single-crystal data, one can confirm the identity and purity of a synthesized batch of material. nih.gov Furthermore, the peak profiles in a PXRD pattern contain information about crystallite size and strain, which are key aspects of nanostructure analysis. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govgoogle.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate interactions shorter than the van der Waals radii, such as hydrogen bonds. nih.govnih.gov

Table 2: Contribution of Intermolecular Contacts in 1-cyclohexyl-3-phenylthiourea

| Interaction Type (X···H / H···X) | Percentage Contribution |

|---|---|

| H···H | 56.1% |

| C···H / H···C | 25.3% |

| S···H / H···S | 11.9% |

| N···H / H···N | 3.8% |

| Other | 2.9% |

Data sourced from Hirshfeld analysis of 1-cyclohexyl-3-phenylthiourea, presented here as a representative example. researchgate.netresearchgate.net

This analysis shows that the crystal packing is dominated by H···H, C···H, and S···H contacts, which are primarily dispersive in nature. nih.gov Voids analysis, often performed alongside Hirshfeld analysis, can be used to predict the mechanical stability of the crystal by calculating empty spaces within the crystal lattice. researchgate.net

Other Advanced Spectroscopic and Structural Probes

Beyond the primary methods discussed, other spectroscopic techniques provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the chemical structure in solution. The chemical shifts and coupling patterns of the cyclohexyl and phenyl protons and carbons provide a detailed map of the molecular framework. For the analogue 1-cyclohexyl-3-phenylthiourea, the disappearance of the N-H proton peak upon complexation with a metal center is a key indicator of coordination. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Electronic Structure and Energetic Properties

This subsection would typically detail the outcomes of DFT calculations concerning the molecule's orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), the total energy, and the distribution of electron density.

Vibrational Assignment Studies

This area of study involves the calculation of the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are often used to interpret experimental spectroscopic data.

Molecular Electrostatic Potential (MESP) Analysis

MESP analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions.

Quantum Chemical Studies

These studies employ various methods to analyze the wave function obtained from quantum mechanical calculations to provide a deeper understanding of chemical bonding and reactivity.

NBO Analysis and Orbital Interactions

Natural Bond Orbital (NBO) analysis examines the charge transfer and orbital interactions between different parts of a molecule, providing insights into bonding and stability.

Ionization Potential and Electron Affinity Calculations

These calculations determine the energy required to remove an electron (ionization potential) and the energy released upon gaining an electron (electron affinity), which are fundamental measures of a molecule's reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. youtube.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of proteins or other macromolecular targets. nih.govnih.gov

While docking studies specifically for 1,1-Dicyclohexyl-3-phenylthiourea are not extensively documented, research on analogous compounds like phenylthiourea (B91264) provides a strong model for its potential protein binding interactions. A notable study on phenylthiourea (PTU) binding to human tyrosinase-related protein 1 (TYRP1), a zinc-containing enzyme involved in melanin (B1238610) biosynthesis, revealed detailed interaction patterns through X-ray crystallography. In this study, PTU did not directly coordinate with the active site zinc ions. Instead, its aromatic ring was oriented outwards from the active site, a position stabilized primarily by hydrophobic interactions with surrounding amino acid residues. The thiourea (B124793) group itself did not interact with the binuclear metal center. This binding mode effectively blocks substrate access to the enzyme's active site.

Based on these findings, the binding of this compound would likely be dominated by hydrophobic interactions involving its bulky dicyclohexyl and phenyl groups. The specific residues involved in binding would depend on the topology of the target protein's active site.

Table 1: Predicted Ligand-Protein Interactions for Phenylthiourea Analogues

| Interacting Residue | Interaction Type | Contributing Ligand Moiety |

| Phenylalanine (e.g., Phe362) | Hydrophobic (π-stacking) | Phenyl Ring |

| Leucine (e.g., Leu382) | Hydrophobic (Aliphatic) | Cyclohexyl/Phenyl Ring |

| Valine (e.g., Val391) | Hydrophobic (Aliphatic) | Cyclohexyl/Phenyl Ring |

| Tyrosine (e.g., Tyr-124) | Hydrogen Bonding | N-H (Thiourea) |

| Serine (e.g., Ser-203) | Hydrogen Bonding | S (Thiourea) |

Note: This table is a composite based on findings from related thiourea derivatives. Specific interactions for this compound would require a dedicated docking study.

The interaction of small molecules with DNA is a critical area of study, particularly for the development of new therapeutic agents. Thiourea derivatives have been investigated for their DNA binding properties. Experimental and computational studies on various metal complexes and organic compounds containing thiourea moieties suggest that these molecules can bind to DNA, primarily through non-covalent interactions. farmaciajournal.com

The likely mechanism for a molecule like this compound would be groove binding. In this mode, the molecule fits into the minor or major groove of the DNA double helix. The binding is typically driven by a combination of van der Waals forces, hydrophobic interactions, and potentially hydrogen bonds between the thiourea's N-H or C=S groups and the DNA base pairs or sugar-phosphate backbone. The two bulky cyclohexyl groups and the phenyl ring would likely favor insertion into the wider, more accessible major groove.

Another potential, though less direct, mode is intercalation, where the planar phenyl ring of the molecule could insert itself between the base pairs of the DNA helix. researchgate.net However, the non-planar nature of the two cyclohexyl groups might sterically hinder an efficient intercalative binding mode. Computational docking studies on similar compounds have shown that intercalative binding is a preferred mode for some Schiff base complexes containing aromatic rings. farmaciajournal.com Definitive determination of the primary binding mechanism for this compound would necessitate specific spectroscopic and computational investigations.

Enzyme Inhibition and Mechanistic Studies

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a crucial enzyme involved in the metabolism of epoxy fatty acids, which play a role in regulating blood pressure, inflammation, and pain. nih.govmdpi.com The inhibition of sEH is a significant therapeutic strategy for managing conditions like cardiovascular diseases and inflammation. nih.govnih.gov By inhibiting sEH, the levels of beneficial epoxyeicosatrienoic acids (EETs) are maintained, while the production of less active dihydroxyeicosatrienoic acids (DHETs) is reduced. nih.govnih.gov

Urea (B33335) and thiourea (B124793) derivatives have emerged as a prominent class of sEH inhibitors. nih.govbioworld.com Extensive research has been conducted on 1,3-disubstituted ureas, which serve as a primary pharmacophore for sEH inhibition. nih.gov Compounds like 1-cyclohexyl-3-dodecyl-urea (CDU) have been studied for their metabolic pathways and inhibitory effects. nih.govresearchgate.net Given the structural similarity between ureas and thioureas, where a sulfur atom replaces the oxygen atom of the carbonyl group, 1,1-Dicyclohexyl-3-phenylthiourea is recognized as a potential sEH inhibitor. The core thiourea group can engage in similar binding interactions within the enzyme's active site as its urea counterparts. Phenylthiourea (B91264) (PTU), a related compound, is a well-known inhibitor of phenoloxidase, demonstrating the capacity of the phenylthiourea scaffold to inhibit enzymes effectively. nih.gov

General Principles of Enzyme Inhibition Kinetics

Enzyme inhibition occurs when a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. wikipedia.org This process is a fundamental regulatory mechanism in cellular metabolism and a cornerstone of pharmaceutical development. numberanalytics.com The study of enzyme kinetics under the influence of inhibitors provides insight into the mechanism of inhibition. slideshare.netunacademy.com

Competitive, Uncompetitive, and Noncompetitive Inhibition Models

Reversible enzyme inhibition is primarily categorized into three models based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. numberanalytics.combyjus.com

Competitive Inhibition: In this model, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.orgjackwestin.comteachmephysiology.com The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex. bgc.ac.in This type of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. libretexts.orglibretexts.org Consequently, the maximum reaction velocity (Vmax) remains unchanged, but the apparent Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases. teachmephysiology.comfiveable.me Phenylthiourea has been identified as a competitive inhibitor for the enzyme phenoloxidase. nih.gov

Noncompetitive Inhibition: A noncompetitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. jackwestin.comlibretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. The inhibitor can bind to both the free enzyme and the ES complex. libretexts.org Increasing the substrate concentration does not reverse this type of inhibition. libretexts.org As a result, Vmax is decreased, while Km remains unchanged. teachmephysiology.comlibretexts.org

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. numberanalytics.comjackwestin.comfiveable.me This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product. jackwestin.com Uncompetitive inhibition is most effective at high substrate concentrations. In this model, both Vmax and Km are reduced. numberanalytics.comfiveable.me

A fourth category, mixed inhibition , is also recognized. A mixed inhibitor can bind to both the free enzyme and the ES complex but has a different affinity for each. jackwestin.comfiveable.me This type of inhibition affects both Vmax (decreases) and Km (can increase or decrease). fiveable.me

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme Active Site |

| Noncompetitive | Decreases | Unchanged | Allosteric Site (Enzyme or ES Complex) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex Only |

| Mixed | Decreases | Increases or Decreases | Enzyme or ES Complex (different affinities) |

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors are also classified based on the nature of their interaction with the enzyme. wikipedia.orgbyjus.com

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. wikipedia.orgbyjus.comlibretexts.org These interactions are temporary, and the inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its activity. numberanalytics.comlibretexts.org Competitive, noncompetitive, and uncompetitive inhibition are all forms of reversible inhibition. numberanalytics.comlibretexts.org

Irreversible Inhibition: Irreversible inhibitors form strong, typically covalent, bonds with the enzyme, often at the active site. byjus.comlibretexts.orgslideshare.net This binding permanently inactivates the enzyme. numberanalytics.com The inhibition cannot be reversed by simple dilution or by increasing the substrate concentration. libretexts.orglibretexts.org Some irreversible inhibitors, known as suicide inhibitors, are transformed by the enzyme's own catalytic mechanism into a reactive form that then covalently modifies and inactivates the enzyme. slideshare.net

Structure-Activity Relationships (SAR) in Enzyme Inhibition

The inhibitory potency of a molecule like this compound is determined by its specific chemical structure. Structure-Activity Relationship (SAR) studies analyze how modifications to a compound's structure affect its biological activity, providing a roadmap for designing more potent and selective inhibitors. fiveable.meresearchgate.net

Impact of Substituents on Inhibitory Activity

For thiourea derivatives, the nature and position of substituents on the nitrogen atoms and any associated rings are critical determinants of their inhibitory effects. analis.com.mymdpi.com

Lipophilicity and Bulk: The two cyclohexyl groups on one nitrogen of this compound contribute significant bulk and lipophilicity (hydrophobicity). Increased lipophilicity can enhance the ability of a compound to cross cell membranes and interact with hydrophobic pockets within an enzyme's active site. analis.com.my However, excessively bulky groups can also cause steric hindrance, potentially reducing binding affinity. analis.com.my

Aromatic Ring Substituents: The phenyl group on the second nitrogen plays a key role in binding, often through pi-pi stacking interactions with aromatic amino acid residues in the active site. The electronic properties of this ring can be modulated by adding substituents. Studies on other thiourea inhibitors have shown that electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can significantly alter inhibitory potency. nih.govnih.gov For instance, in one study on sulphonyl thiourea derivatives, moving a hydroxyl group on the phenyl ring from the meta to the para position dramatically reduced inhibitory activity. nih.gov

| Structural Feature of this compound | Potential Impact on Inhibitory Activity | Supporting Rationale from SAR Studies |

|---|---|---|

| Thiourea Core (-NH-C(S)-N=) | Primary pharmacophore; crucial for hydrogen bonding. | The sulfur and NH groups are key interaction points in many thiourea inhibitors. nih.govnih.gov |

| Two Cyclohexyl Groups | Increase lipophilicity; provide bulk for binding in hydrophobic pockets. | Aliphatic substituents can enhance pharmacokinetic properties and activity. analis.com.my |

| Phenyl Group | Participates in pi-pi stacking and other non-covalent interactions. | Aromatic rings are common in enzyme inhibitors for binding to aromatic residues. nih.gov |

| Unsubstituted Phenyl Ring | Provides a baseline of activity that could be enhanced or reduced by adding substituents. | Studies show that adding electron-donating or withdrawing groups to the phenyl ring significantly alters activity. nih.govnih.gov |

Role of Hydrogen Bonding and Molecular Conformation in Active Site Binding

The precise fit of an inhibitor into an enzyme's active site is governed by non-covalent interactions, primarily hydrogen bonding, and the molecule's three-dimensional shape or conformation. teachmephysiology.com

Hydrogen Bonding: The thiourea moiety (-NH-C(S)-NH-) is an excellent hydrogen bond donor, thanks to its two N-H groups. nih.gov These groups can form strong hydrogen bonds with hydrogen bond acceptor sites on amino acid residues (e.g., aspartate, glutamate, or the backbone carbonyl oxygen) within the enzyme's active site. nih.gov This interaction is often the critical anchor that holds the inhibitor in place. Studies on diphenylthioureas have shown that the formation of a strong hydrogen bond between one of the N-H groups and the target is a key feature of their mechanism. nih.gov The sulfur atom can also participate in weaker interactions. nih.gov

Molecular Conformation: The bulky dicyclohexyl and phenyl groups restrict the rotational freedom of the molecule, influencing its preferred conformation. The spatial arrangement of these groups determines how well the molecule fits into the active site. The conformation must orient the N-H groups correctly for optimal hydrogen bonding while positioning the hydrophobic cyclohexyl and phenyl groups to interact favorably with corresponding hydrophobic and aromatic regions of the binding pocket. nih.govnih.gov The conformation of substituted thioureas has been shown to be critical for their catalytic (and thus inhibitory) function, with different substituents stabilizing different conformations. nih.gov

Investigations into Diverse Biological Activities

Antimicrobial Activity

While numerous thiourea (B124793) derivatives have been investigated for their effects against various pathogens, specific data concerning 1,1-Dicyclohexyl-3-phenylthiourea is absent from the available literature.

Antibacterial Efficacy (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)

No published research was found that specifically tested the efficacy of this compound against key bacterial strains such as Staphylococcus aureus, Bacillus cereus, or Escherichia coli. Studies on other thiourea derivatives have shown that antibacterial activity is often influenced by the specific aryl and alkyl groups attached to the core, which play a role in mechanisms like inhibiting bacterial enzymes or disrupting cell walls. nih.govfip.org Without experimental data, the potential antibacterial profile of this compound remains speculative.

Broader Spectrum Antimicrobial Investigations

There is currently no information available regarding broader spectrum antimicrobial investigations of this compound against other bacteria, fungi, or viruses.

Antioxidant Potential

The antioxidant capacity of chemical compounds is a significant area of research. However, studies detailing the antioxidant potential of this compound have not been identified.

Free Radical Scavenging Assays (e.g., ABTS, DPPH)

Standard assays used to evaluate antioxidant activity include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assays. hueuni.edu.vnmdpi.com These tests measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. hueuni.edu.vn While the antioxidant properties of many thiourea derivatives have been assessed using these methods, specific IC50 values or percentage inhibition data for this compound are not documented in the searched scientific literature.

Reducing Potential Evaluation

Similarly, no studies were found that evaluated the reducing potential of this compound. This type of assay assesses the ability of a compound to donate electrons, which is another important aspect of its antioxidant capacity.

Anticancer Research

The anticancer potential of thiourea derivatives is an active field of research, with many compounds showing cytotoxic activity against various cancer cell lines. researchgate.netnih.gov These effects are often attributed to mechanisms such as the induction of apoptosis and inhibition of cancer-related enzymes. researchgate.netnih.gov However, there is no available research that specifically investigates the anticancer properties of this compound. Therefore, its efficacy against any cancer cell lines and its potential mechanisms of action are unknown.

In Vitro Growth Inhibition of Cancer Cell Lines

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Research into a series of 3-(trifluoromethyl)phenylthiourea analogs revealed potent growth-inhibitory profiles, in some cases exceeding the efficacy of the standard chemotherapy drug cisplatin nih.govmdpi.com. These compounds have shown high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, often with favorable selectivity over normal human keratinocyte (HaCaT) cells nih.govresearchgate.net.

Compounds featuring dihalogenophenyl groups or a 4-(trifluoromethyl)phenyl substituent have been identified as particularly active. For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea emerged as a highly promising agent, displaying strong cytotoxic effects against primary colon cancer (SW480), metastatic colon cancer (SW620), and chronic myelogenous leukemia (K-562) cells, with IC50 values of 9.0 µM, 1.5 µM, and 6.3 µM, respectively biointerfaceresearch.com. The metastatic colon cancer cell line SW620 was found to be particularly susceptible to this class of compounds nih.gov.

Table 1: In Vitro Cytotoxicity (IC₅₀ µM) of Selected Phenylthiourea (B91264) Derivatives against Various Cancer Cell Lines

| Compound Derivative | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) |

|---|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea biointerfaceresearch.com | 9.0 | 1.5 | - | 6.3 |

| 3,4-dichlorophenylthiourea analog nih.gov | - | 1.5 ± 0.72 | - | - |

| 4-(trifluoromethyl)phenylthiourea analog nih.gov | - | 5.8 ± 0.76 | 6.9 ± 1.64 | - |

| 4-chlorophenylthiourea analog nih.gov | - | 7.6 ± 1.75 | - | - |

| 3-chloro-4-fluorophenylthiourea analog nih.gov | - | 9.4 ± 1.85 | - | - |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Action in Cancer Pathways

The anticancer effects of phenylthiourea derivatives are mediated through several mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on highly effective thioureas demonstrated strong pro-apoptotic activity nih.gov. For example, one 3,4-dichlorophenyl derivative was shown to induce late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells nih.gov. This pro-apoptotic effect is often confirmed by a significant increase in the activation of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway researchgate.net.

In addition to apoptosis, these compounds can influence cell cycle progression. Analysis has shown that certain derivatives cause an increase in the number of cancer cells in the sub-G1 and G0/G1 phases, indicating cell cycle arrest researchgate.net. Other identified mechanisms include the inhibition of key signaling pathways involved in cancer proliferation and survival. Phenylthiourea derivatives have been reported to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR) kinase, and the Wnt/β-catenin signaling pathway nih.govbiointerfaceresearch.comjppres.com. Furthermore, these compounds can modulate the tumor microenvironment by inhibiting the secretion of inflammatory cytokines, such as interleukin-6 (IL-6), from cancer cells nih.govresearchgate.net.

Antitubercular Activity

Activity against Intracellular Mycobacterium tuberculosis

The phenylthiourea (PTU) series of compounds has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth within host cells nih.govnih.gov. In high-throughput phenotypic screens, several thiourea derivatives demonstrated excellent potency against intracellular bacteria along with good selectivity over the host eukaryotic cells nih.gov. The unique environment inside the macrophage is crucial for the bacterium's survival and replication, making compounds that are active in this niche particularly valuable for developing new tuberculosis therapies nih.govnih.gov. The efficacy of these compounds against intracellular Mtb suggests they can penetrate the host cell membrane and exert their effect in the specific compartment where the bacteria reside nih.gov.

Differential Activity against Extracellular Mycobacterium tuberculosis

A notable characteristic of the phenylthiourea class is its differential activity, showing significantly less potency against Mtb grown in standard laboratory culture (extracellularly) nih.govnih.gov. Studies have confirmed that PTU compounds exhibit minimal activity against extracellular bacteria, with kill kinetic assays showing little to no inhibition of growth over several days, even at high concentrations nih.gov. This selective activity suggests that the compounds may target pathways that are essential for the bacterium's survival specifically within the host macrophage environment nih.gov. Researchers tested whether this activity was related to cholesterol metabolism, a key pathway for intracellular Mtb, but found that growing the bacteria in a cholesterol-rich medium did not increase the activity of the compounds nih.govresearchgate.net. This indicates that the mechanism is not simply dependent on the carbon source but is related to other specific conditions of the intracellular environment.

Antiviral and Antimalarial Properties

The broader class of diaryl(thio)urea derivatives has been investigated for a range of antimicrobial activities. The 3-(trifluoromethyl)phenylthiourea moiety has been utilized as a versatile scaffold in the design of novel compounds with potential antiviral profiles mdpi.com. Specific studies on N,N'-diphenylthioureas have identified key structural features essential for antipicornavirus activity. These include the presence of an intact thiourea group (-NHC(=S)NH-), a hydroxyl or amino substituent on one of the phenyl rings, and a specific spatial distance between this substituent and the sulfur atom nih.gov. This research led to the development of N-phenyl-N'-(m-aminophenyl)thiourea, which exhibited very high activity against enteroviruses in vitro nih.gov. More recently, related 1,3-diphenylurea derivatives have been identified as robust inhibitors of influenza A and SARS-CoV-2 entry into host cells researchgate.net.

In the context of malaria, diarylurea derivatives have also been evaluated for activity against Plasmodium falciparum, the parasite responsible for the most severe form of the disease nih.gov. While some diphenylurea and naphthyl phenyl urea (B33335) compounds showed modest antimalarial effects, their activity was generally weak nih.gov. The mechanism of action for these related urea compounds in P. falciparum is not fully understood but has been proposed to involve the inhibition of parasitic enzymes such as plasmepsin or dihydroorotate dehydrogenase nih.gov.

Anti-inflammatory Effects

Thiourea derivatives have been recognized for their anti-inflammatory potential. Studies have shown that these compounds can significantly inhibit the production of key inflammatory mediators nih.gov. In cellular models of inflammation, certain thiourea derivatives effectively suppressed the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) nih.gov.

Furthermore, these compounds have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines, which are central to the inflammatory response. Specifically, they have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.govmdpi.com. The modulation of these cytokines suggests that thiourea derivatives could interfere with critical signaling pathways that drive inflammatory processes.

Other Pharmacological Explorations (e.g., Anticonvulsant, Antihyperlipidemic)

The therapeutic potential of phenylthiourea derivatives extends to various pharmacological areas, with notable research into their anticonvulsant and antihyperlipidemic properties.

Anticonvulsant Activity:

The quest for novel antiepileptic drugs has led researchers to explore the anticonvulsant potential of diverse chemical scaffolds, including phenylthiourea derivatives. Various studies have demonstrated that certain structural modifications of the phenylthiourea core can lead to significant anticonvulsant effects in preclinical models. These compounds are often evaluated in standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.

For instance, a series of pyrimidine-carbothioamide derivatives were designed as potential anticonvulsant agents. The most active compound from this series demonstrated efficacy in both MES and scPTZ models, with a median effective dose (ED50) of 15.6 mg/kg in the MES test and 278.4 mg/kg in the scPTZ test researchgate.net. Furthermore, in vitro assays suggested that the mechanism of action for some of these derivatives may involve the modulation of GABAergic neurotransmission, a key pathway in the control of neuronal excitability researchgate.net.

Another study focused on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which also incorporate a structure with potential for anticonvulsant activity. The most robust compound in this series exhibited significant activity in MES, scPTZ, and the 6 Hz seizure models, with ED50 values of 49.6 mg/kg, 67.4 mg/kg, and 31.3 mg/kg, respectively mdpi.com. These findings highlight the potential for developing potent and broad-spectrum anticonvulsant agents from this class of compounds mdpi.com.

| Compound Series | Anticonvulsant Model | ED₅₀ (mg/kg) |

| Pyrimidine-carbothioamide derivative | MES | 15.6 researchgate.net |

| scPTZ | 278.4 researchgate.net | |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES | 49.6 mdpi.com |

| scPTZ | 67.4 mdpi.com | |

| 6 Hz (32 mA) | 31.3 mdpi.com |

Antihyperlipidemic Activity:

Cardiovascular diseases are a leading cause of mortality worldwide, and hyperlipidemia is a major risk factor. Research into novel antihyperlipidemic agents has included the investigation of phenylthiourea derivatives. Certain analogs have shown promise in modulating lipid profiles, particularly in elevating high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol."

One study synthesized a series of 1-hydroxyalkyl-3-phenylthiourea analogs and evaluated their ability to elevate HDL and Apo A-I levels. Several of these derivatives were found to be as effective or even superior to the standard drug gemfibrozil in preclinical models nih.gov. This suggests that the phenylthiourea scaffold can be a valuable starting point for the development of new HDL-elevating agents.

In a different study, newly synthesized phenolic derivatives were investigated for their antihyperlipidemic effects. One compound, in particular, demonstrated a more significant reduction in total cholesterol, low-density lipoprotein (LDL), and triglycerides, along with a more prominent increase in HDL compared to the standard drug atorvastatin nih.gov. While not phenylthiourea derivatives themselves, this research highlights the potential of phenolic compounds, which could be incorporated into a phenylthiourea structure to enhance antihyperlipidemic activity.

| Compound Series | Primary Effect | Comparison |

| 1-hydroxyalkyl-3-phenylthiourea analogs | HDL and Apo A-I elevation | As effective or superior to gemfibrozil nih.gov |

| Phenolic derivatives | Reduction in TC, LDL, TGs; Increase in HDL | More prominent effect than atorvastatin for one derivative nih.gov |

Molecular Mechanisms and Target Interactions

Understanding the molecular mechanisms and target interactions of a compound is crucial for its development as a therapeutic agent. For phenylthiourea derivatives, research has begun to elucidate their interactions with biological macromolecules like DNA and their influence on cellular signaling pathways.

A study on newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine investigated their DNA binding properties. Through molecular docking and spectroscopic techniques, it was revealed that these compounds could interact with DNA through a mixed mode of partial intercalation and groove binding nih.gov. The binding constants (Kb) and Gibbs free energy changes (∆G) indicated a spontaneous binding process nih.gov. Viscosity studies further supported an intercalative binding mode, where the compounds insert themselves between the base pairs of the DNA, leading to an increase in the viscosity of the DNA solution nih.gov.

| Compound Series | DNA Binding Mode | Key Findings |

| Bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine | Mixed (Partial Intercalation and Groove Binding) nih.gov | Spontaneous binding with hydrogen bonding and hydrophobic interactions observed in molecular docking nih.gov. |

It is important to note that other studies on phenylthiourea have focused on its binding to proteins, such as tyrosinase-related protein 1 (TYRP1), where it acts as an inhibitor by binding to the active site through hydrophobic interactions, thereby blocking substrate access mdpi.comnih.gov. This demonstrates the ability of the phenylthiourea scaffold to interact with biological macromolecules, although the nature of this interaction (protein vs. DNA) is dependent on the specific structure of the derivative and the biological target.

The biological effects of phenylthiourea derivatives are often a consequence of their ability to modulate various cellular activities and signaling cascades. These interactions can influence a wide range of cellular processes, from proliferation and migration to inflammation and apoptosis.

Research has shown that thiourea derivatives can target specific molecular pathways involved in cancer development. For example, some derivatives have been found to inhibit angiogenesis and alter cancer cell signaling pathways mdpi.com. One study reported that a 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative suppressed the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway nih.gov.

Furthermore, thiourea derivatives have been investigated for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in a variety of inflammatory and autoimmune diseases mdpi.com. The ability to interfere with these signaling pathways underscores the potential of phenylthiourea derivatives as therapeutic agents for a range of conditions.

The cytotoxic activity of some 1,3-disubstituted thiourea derivatives has been linked to their ability to compromise the membrane integrity of the cytoplasm, mitochondria, and lysosomes in cancer cells nih.gov. This disruption of cellular compartments can trigger apoptotic cell death, a desirable outcome in cancer therapy.

| Compound/Derivative | Signaling Pathway/Cellular Activity Modulated | Observed Effect |

| 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative | Wnt/β-catenin signaling pathway nih.gov | Suppression of proliferation and migration of HeLa cells nih.gov. |

| Various thiourea derivatives | TNF-α and IL-6 signaling pathways mdpi.com | Modulation of pro-inflammatory cytokine production mdpi.com. |

| 7-trifluoromethyl-quinolinyl-piperazine compounds (thiourea-based) | Membrane integrity of cytoplasm, mitochondria, and lysosomes nih.gov | Compromised membrane integrity in cancer cells nih.gov. |

Non Biological Applications in Chemical Research

Corrosion Inhibition Studies

Thiourea (B124793) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. bldpharm.comgoogle.comnih.gov The presence of lone pair electrons on sulfur and nitrogen atoms allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive media. nih.govnih.gov The compound 1,3-dicyclohexylthiourea (B73351) (DCHTU), a structural isomer of the title compound, has been a subject of specific investigation in this field.

Research has demonstrated the efficacy of dicyclohexyl thiourea derivatives as corrosion inhibitors for both ferrous and non-ferrous alloys.

Mild Steel: Studies on the inhibitive action of 1,3-dicyclohexylthiourea (DCHTU) have shown that it effectively reduces the corrosion of mild steel in saline water (3.5% NaCl). bldpharm.com The inhibition efficiency increases with a higher concentration of the inhibitor. bldpharm.com The compound acts as a cathodic inhibitor, meaning it primarily suppresses the cathodic (reduction) reaction of the corrosion process. bldpharm.com Similarly, N-cyclohexyl-N'-phenyl thiourea (CPTU) has been reported as an excellent anodic inhibitor for mild steel in hydrochloric acid (HCl) solutions, where it impedes the anodic (oxidation) reaction. google.comyoutube.com

Stainless Steel: The performance of DCHTU has also been evaluated for 304L stainless steel in a 2 M hydrochloric acid solution. nih.gov The results indicated that DCHTU is an efficient anodic inhibitor for this alloy. nih.gov The inhibition efficiency was found to be dependent on both the concentration of the inhibitor and the temperature of the acidic solution, with good protective efficiency observed. nih.gov

Table 1: Corrosion Inhibition Efficiency of Dicyclohexyl Thiourea Derivatives on Different Metals

| Inhibitor | Metal | Corrosive Medium | Inhibition Type | Key Findings | Reference(s) |

| 1,3-Dicyclohexylthiourea (DCHTU) | Mild Steel | 3.5% NaCl | Cathodic | Efficiency increases with inhibitor concentration. | bldpharm.com |

| 1,3-Dicyclohexylthiourea (DCHTU) | 304L Stainless Steel | 2 M HCl | Anodic | Efficiency varies with temperature and concentration. | nih.gov |

| N-cyclohexyl-N'-phenyl thiourea (CPTU) | Mild Steel | 0.01-0.1 N HCl | Anodic | Excellent inhibitor performance. | google.comyoutube.com |

The protective effect of thiourea inhibitors is achieved through their adsorption onto the metal surface, a process that can be broadly classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption).

Physisorption involves electrostatic interactions between charged inhibitor molecules and the charged metal surface. sigmaaldrich.com

Chemisorption involves the formation of a coordinate bond through charge sharing or charge transfer from the inhibitor's electron-rich centers (sulfur and nitrogen atoms) to the vacant d-orbitals of the metal. sigmaaldrich.com

In the case of dicyclohexyl thiourea inhibiting 304L stainless steel in an HCl solution, the adsorption is governed by a chemisorption mechanism. nih.gov This indicates a strong interaction between the inhibitor and the steel surface. nih.gov For many thiourea derivatives, the adsorption is not exclusively one type but a comprehensive process involving both physisorption and chemisorption. google.comnih.govsigmaaldrich.com The protonation of the thiourea molecule in acidic solution can facilitate initial physisorption, which is then followed by the stronger chemisorption as the inhibitor forms coordinate bonds with the metal surface. nih.gov

To understand the adsorption process quantitatively, experimental data are often fitted to various adsorption isotherm models. The Temkin adsorption isotherm is particularly relevant for systems where the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage due to molecule-surface interactions.

Studies have explicitly shown that the adsorption of 1,3-dicyclohexylthiourea (DCHTU) on both mild steel and 304L stainless steel surfaces follows the Temkin's adsorption isotherm. bldpharm.comnih.gov This finding suggests that the metal surface is heterogeneous and that the energy of adsorption is not uniform across all sites. The applicability of the Temkin model supports the observation of strong, chemisorption-like interactions between the dicyclohexyl thiourea inhibitor and the metal surfaces. bldpharm.comnih.gov

Sensing Probes for Metal Ions (e.g., Mercury Sensing)

The thiourea moiety is an excellent recognition element for heavy metal ions due to the strong affinity of sulfur for soft metals. This property has led to the development of numerous thiourea-based chemosensors for detecting toxic metal ions in aqueous environments. acs.orgresearchgate.netnih.gov These sensors typically consist of a thiourea unit linked to a fluorophore. When the thiourea binds to a target metal ion, it modulates the electronic properties of the fluorophore, resulting in a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). researchgate.netuzh.ch

Thiourea-based fluorescent probes have shown remarkable selectivity and sensitivity for mercury (Hg²⁺), a highly toxic environmental pollutant. acs.orgnih.gov For instance, sensors incorporating thiourea and naphthalimide components can detect Hg²⁺ at nanomolar concentrations. researchgate.net The interaction is not limited to mercury; a new generation of these sensors has been developed with high affinities for other d¹⁰ cations like zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.net An important feature of these thiourea-based probes is their ability to function independently of pH, a significant advantage over many amine-based sensors. researchgate.net

While direct studies on 1,1-Dicyclohexyl-3-phenylthiourea as a metal ion probe are not specified, the general principles of thiourea-based sensor design are well-established. The data below, from studies on other thiourea derivatives, illustrates the typical performance of such sensors.

| Analyte | Sensor Type | Detection Limit (LOD) | Key Feature |

| Hg²⁺ | Thiourea-modified CdSe/CdS QDs | 2.79 x 10⁻⁹ M | High affinity and specificity. nih.gov |

| Hg²⁺, Zn²⁺, Cd²⁺ | Thiourea-naphthalimide conjugate | High-nM sensitivity | "Turn-on" fluorescence response. researchgate.net |

These findings underscore the potential of thiourea compounds, likely including this compound, for applications in environmental monitoring and the detection of hazardous heavy metals. nih.gov

Material Chemistry Applications

The application of thiourea derivatives in material chemistry is an expanding field of research. The ability of the thiourea group to form strong hydrogen bonds and coordinate with metals makes it a valuable functional group for creating advanced materials. Although specific applications for this compound are not detailed in the surveyed literature, related compounds are used to construct complex polymeric structures and functional materials.